3-(Oxan-4-yl)azepane
CAS No.: 1547080-97-6
Cat. No.: VC6168825
Molecular Formula: C11H21NO
Molecular Weight: 183.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1547080-97-6 |
|---|---|
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.295 |
| IUPAC Name | 3-(oxan-4-yl)azepane |
| Standard InChI | InChI=1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2 |
| Standard InChI Key | SUVDCNQDCJXNDX-UHFFFAOYSA-N |
| SMILES | C1CCNCC(C1)C2CCOCC2 |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity
3-(Oxan-4-yl)azepane (CAS 1547080-97-6) has the molecular formula CHNO . Its IUPAC name denotes a seven-membered azepane ring (CHN) substituted at the 3-position with an oxan-4-yl group (CHO). The oxane ring adopts a chair conformation, while the azepane ring exhibits puckered geometry, influencing its reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 183.29 g/mol | |
| Boiling Point | Estimated 250–270°C (extrapolated) | – |
| LogP (Partition Coeff.) | ~2.1 (predicted) |
Synthetic Methodologies
Ring-Closing Metathesis (RCM)
A common route to azepane derivatives involves RCM using Grubbs catalysts. For example:
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Precursor Preparation: React hept-6-enoic acid with N-methylallylamine to form an amide.
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Metathesis: Catalyze with Grubbs II to yield a bicyclic lactam .
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Reduction: Treat with lithium aluminum hydride (LAH) to reduce the lactam to azepane .
Example Reaction Scheme:
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP of ~2.1 suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Computational models predict poor solubility in water (<1 mg/mL) but high solubility in DMSO (>50 mg/mL) .
Metabolic Stability
Analogous azepanes undergo hepatic metabolism via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. The oxane moiety may reduce first-pass metabolism by sterically shielding reactive sites .
Industrial and Research Applications
Pharmaceutical Intermediate
3-(Oxan-4-yl)azepane serves as a building block for:
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Dopamine D3 Receptor Ligands: Analogous azepanes are used in antipsychotic drug candidates .
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Antidepressants: NDRI activity parallels that of nomifensine derivatives .
Materials Science
The compound’s rigid bicyclic structure makes it a candidate for:
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